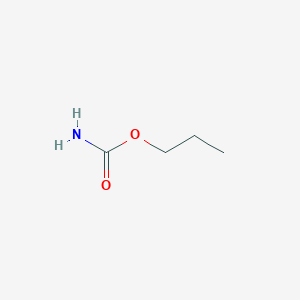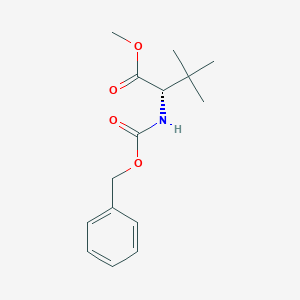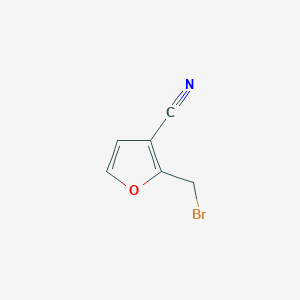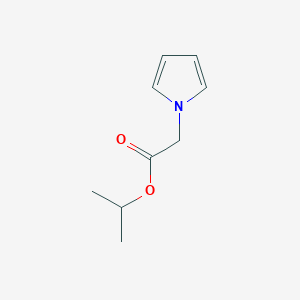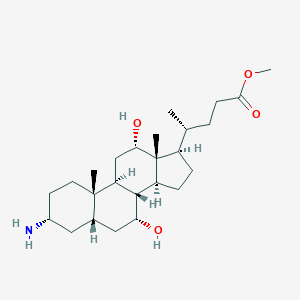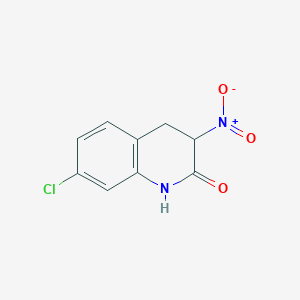
7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used in the development of drugs, as well as in the study of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the survival of cancer cells and microorganisms. It may also work by disrupting the function of proteins that are involved in the progression of neurodegenerative diseases.
Biochemische Und Physiologische Effekte
Studies have shown that 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and suppress the activity of enzymes that are involved in the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one in lab experiments is its versatility. This compound can be used in a variety of assays to study its effects on different cell types and microorganisms. However, one of the limitations of using this compound is its toxicity. It can be harmful to both humans and animals if not handled properly.
Zukünftige Richtungen
There are several future directions for research on 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one. One area of interest is the development of new drugs that are based on this compound. Researchers are also interested in studying its effects on different types of cancer and microorganisms. Additionally, there is ongoing research on the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one is a versatile compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and treatments for a variety of diseases.
Synthesemethoden
The synthesis of 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one involves the reaction of 3-chloroaniline with 2,3-dichloro-1,4-naphthoquinone in the presence of sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one has been extensively studied for its potential applications in drug development. This compound has been shown to have antitumor, antimicrobial, and antimalarial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c10-6-2-1-5-3-8(12(14)15)9(13)11-7(5)4-6/h1-2,4,8H,3H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGOSNKBNBJAGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436916 |
Source


|
| Record name | 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
147778-05-0 |
Source


|
| Record name | 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

